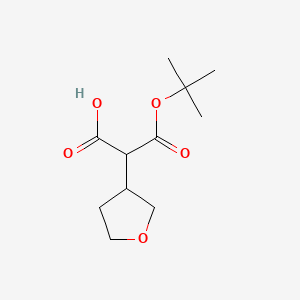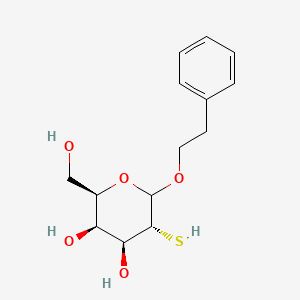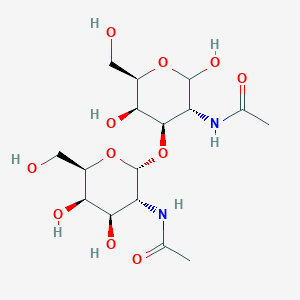
(GalNAc)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylgalactosamine (GalNAc) is an amino sugar derivative of galactose. It is commonly used as a targeting ligand in investigational antisense oligonucleotides and small interfering RNA (siRNA) therapies targeted to the liver. This compound binds to the asialoglycoprotein receptors on hepatocytes, facilitating the delivery of therapeutic agents to the liver .
Méthodes De Préparation
The synthesis of N-Acetylgalactosamine-oligonucleotide conjugates involves the use of GalNAc phosphoramidite and triple-GalNAc CPG solid support. The conjugation reaction can be accomplished using solution-phase or solid-phase techniques .
Analyse Des Réactions Chimiques
N-Acetylgalactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloroacetic acid (DCA) in dichloromethane (DCM) for detritylation . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Acetylgalactosamine-siRNA conjugates have shown significant potential in genetic therapy. These conjugates are used to selectively suppress target genes through antisense and RNA interference mechanisms . The liver-targeted delivery of oligonucleotides with N-Acetylgalactosamine conjugation has been evaluated in multiple preclinical and clinical trials, demonstrating improved cellular uptake and tissue-specific delivery . Additionally, N-Acetylgalactosamine is used in the development of novel therapeutics for the treatment of genetic diseases .
Mécanisme D'action
N-Acetylgalactosamine exerts its effects by binding to the asialoglycoprotein receptors on hepatocytes, facilitating receptor-mediated endocytosis. This interaction enables the targeted delivery of therapeutic agents to the liver, enhancing their efficacy and reducing off-target effects . The RNA-induced silencing complex (RISC) mediated by the siRNA antisense chain plays a crucial role in downregulating target gene expression .
Comparaison Avec Des Composés Similaires
N-Acetylgalactosamine is similar to other amino sugar derivatives such as N-Acetylglucosamine and galactosamine. its unique ability to target the asialoglycoprotein receptors on hepatocytes makes it particularly valuable for liver-targeted therapies . Other compounds used in nucleic acid therapeutics include nusinersen, patisiran, and givosiran, which also utilize specific targeting mechanisms to deliver therapeutic effects .
Propriétés
Formule moléculaire |
C16H28N2O11 |
|---|---|
Poids moléculaire |
424.40 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16-/m1/s1 |
Clé InChI |
FJGXDMQHNYEUHI-GGIAXZSGSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


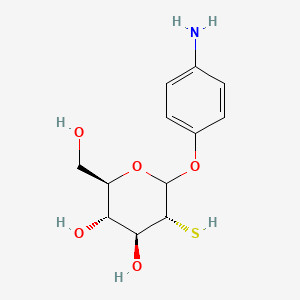
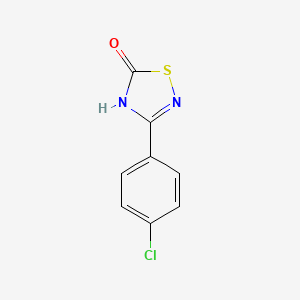
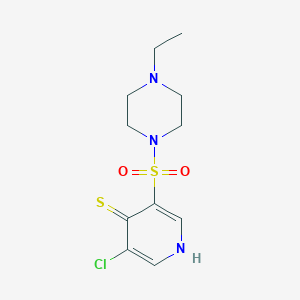
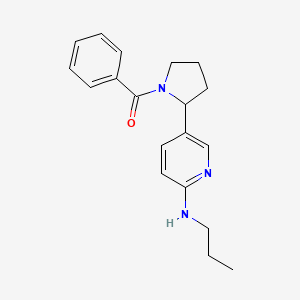
![2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-](/img/structure/B15061813.png)

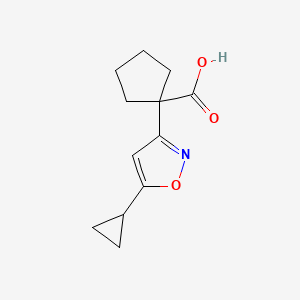
![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)
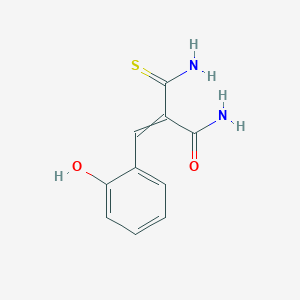
![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)
